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Compound of Interest

Compound Name: 4-Methylpentanoate

Cat. No.: B1230305 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of spectroscopic data for the validation of the

4-methylpentanoate structure, primarily focusing on its methyl ester derivative. It offers a

comparative analysis with structurally similar esters, ethyl 4-methylpentanoate and methyl

pentanoate, to highlight the key differentiating features in their spectroscopic signatures.

Detailed experimental protocols and logical workflow diagrams are included to support

researchers in their analytical endeavors.

Spectroscopic Data Comparison
The structural elucidation of an organic molecule like methyl 4-methylpentanoate relies on the

synergistic interpretation of data from various spectroscopic techniques. Below is a summary of

the expected data from ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry

(MS), comparing it with ethyl 4-methylpentanoate and the isomeric methyl pentanoate.

¹H NMR Spectroscopy Data
¹H Nuclear Magnetic Resonance (NMR) spectroscopy provides information about the chemical

environment of hydrogen atoms in a molecule.
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Compound
Chemical Shift (δ) ppm, Multiplicity,
Coupling Constant (J) Hz, Integration,
Assignment

Methyl 4-methylpentanoate

3.67 (s, 3H, -OCH₃), 2.28 (t, J=7.5 Hz, 2H, -

CH₂-C=O), 1.63 (m, 1H, -CH(CH₃)₂), 1.50 (q,

J=7.5 Hz, 2H, -CH₂-CH(CH₃)₂), 0.90 (d, J=6.6

Hz, 6H, -CH(CH₃)₂)

Ethyl 4-methylpentanoate

4.12 (q, J=7.1 Hz, 2H, -O-CH₂-CH₃), 2.26 (t,

J=7.6 Hz, 2H, -CH₂-C=O), 1.62 (m, 1H, -

CH(CH₃)₂), 1.48 (q, J=7.6 Hz, 2H, -CH₂-

CH(CH₃)₂), 1.25 (t, J=7.1 Hz, 3H, -O-CH₂-CH₃),

0.90 (d, J=6.6 Hz, 6H, -CH(CH₃)₂)

Methyl Pentanoate

3.66 (s, 3H, -OCH₃), 2.30 (t, J=7.5 Hz, 2H, -

CH₂-C=O), 1.62 (sextet, J=7.5 Hz, 2H, -CH₂-

CH₂-C=O), 1.36 (sextet, J=7.5 Hz, 2H, -CH₂-

CH₃), 0.92 (t, J=7.4 Hz, 3H, -CH₃)

¹³C NMR Spectroscopy Data
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.

Compound Chemical Shift (δ) ppm, Assignment

Methyl 4-methylpentanoate

174.4 (C=O), 51.4 (-OCH₃), 33.9 (-CH₂-C=O),

33.4 (-CH₂-CH(CH₃)₂), 27.8 (-CH(CH₃)₂), 22.3 (-

CH(CH₃)₂)

Ethyl 4-methylpentanoate

173.8 (C=O), 60.1 (-O-CH₂-), 34.2 (-CH₂-C=O),

33.6 (-CH₂-CH(CH₃)₂), 27.8 (-CH(CH₃)₂), 22.4 (-

CH(CH₃)₂), 14.2 (-O-CH₂-CH₃)

Methyl Pentanoate

174.3 (C=O), 51.4 (-OCH₃), 33.9 (-CH₂-C=O),

26.9 (-CH₂-CH₂-C=O), 22.2 (-CH₂-CH₃), 13.6 (-

CH₃)
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Infrared (IR) Spectroscopy Data
IR spectroscopy is used to identify the functional groups present in a molecule.

Compound
Key Absorption Bands (cm⁻¹) and
Assignment

Methyl 4-methylpentanoate
2957 (C-H stretch, alkyl), 1742 (C=O stretch,

ester), 1171 (C-O stretch, ester)

Ethyl 4-methylpentanoate
2958 (C-H stretch, alkyl), 1738 (C=O stretch,

ester), 1178 (C-O stretch, ester)

Methyl Pentanoate
2958 (C-H stretch, alkyl), 1742 (C=O stretch,

ester), 1172 (C-O stretch, ester)

Mass Spectrometry (MS) Data
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its

fragments, which helps in determining the molecular weight and elemental composition.

Compound
Molecular Ion (M⁺) m/z, Key Fragment
Ions m/z

Methyl 4-methylpentanoate 130, 115, 87, 74, 57, 43

Ethyl 4-methylpentanoate 144, 101, 88, 73, 43[1]

Methyl Pentanoate 116, 85, 74, 57, 43

Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.

¹H and ¹³C NMR Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a

deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of

tetramethylsilane (TMS) as an internal standard (0 ppm).
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Instrument Parameters (¹H NMR):

Spectrometer: 400 MHz or higher

Pulse Sequence: Standard single-pulse sequence

Acquisition Time: 2-4 seconds

Relaxation Delay: 1-5 seconds

Number of Scans: 8-16

Spectral Width: 10-15 ppm

Instrument Parameters (¹³C NMR):

Spectrometer: 100 MHz or higher

Pulse Sequence: Proton-decoupled single-pulse sequence

Acquisition Time: 1-2 seconds

Relaxation Delay: 2-10 seconds

Number of Scans: 128-1024 (or more, depending on sample concentration)

Spectral Width: 0-220 ppm

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to

the acquired Free Induction Decay (FID). Calibrate the chemical shift scale to the TMS

signal. For ¹H NMR, integrate the signals to determine the relative number of protons.

Infrared (IR) Spectroscopy
Sample Preparation:

Neat Liquid: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).
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Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄, CHCl₃) that has minimal

absorption in the region of interest and place it in a liquid cell.

Instrument Parameters (FT-IR):

Scan Range: 4000-400 cm⁻¹

Resolution: 4 cm⁻¹

Number of Scans: 16-32

Data Acquisition: Record the spectrum and identify the characteristic absorption bands.

Mass Spectrometry (Electron Ionization - EI)
Sample Introduction: Introduce a small amount of the volatile sample into the mass

spectrometer via a gas chromatography (GC-MS) system or a direct insertion probe.

Instrument Parameters (EI-MS):

Ionization Energy: 70 eV

Mass Range: m/z 30-200 (or as appropriate for the compound)

Scan Speed: 1-2 scans/second

Data Analysis: Identify the molecular ion peak (M⁺) and analyze the fragmentation pattern to

deduce the structure of the fragments.

Visualization of Analytical Workflows
The following diagrams illustrate the logical processes involved in spectroscopic validation.
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Caption: Logical workflow for spectroscopic validation.
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Caption: Fragmentation of Methyl 4-methylpentanoate in MS.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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